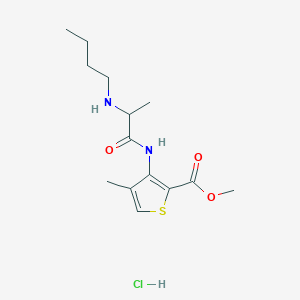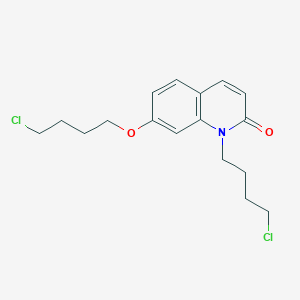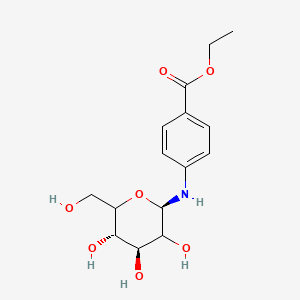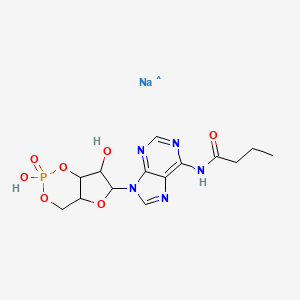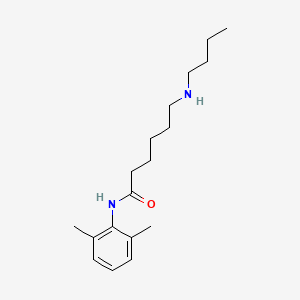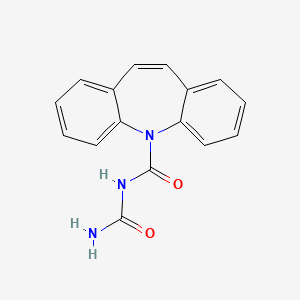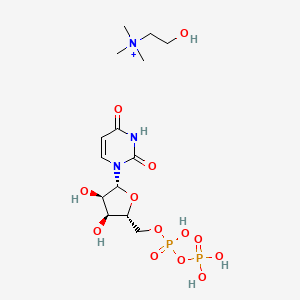
R-Doxylamine
Vue d'ensemble
Description
R-Doxylamine, also known as Doxylamine, is a chemical compound with the molecular formula C17H22N2O. It is commonly used as an antihistamine and sedative. Doxylamine is known for its effectiveness in treating symptoms of allergies, colds, and insomnia.
Applications De Recherche Scientifique
Doxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying antihistamine activity.
Biology: Studied for its effects on histamine receptors and its role in modulating allergic responses.
Medicine: Widely used in the treatment of allergies, colds, and insomnia. It is also studied for its potential use in combination therapies for various conditions.
Industry: Used in the formulation of over-the-counter medications and as an intermediate in the synthesis of other pharmaceutical compounds.
Safety and Hazards
The safety and hazards associated with a substance can depend on various factors such as its toxicity, reactivity, and potential for causing harm to humans or the environment. Unfortunately, the search results did not provide specific information on the safety and hazards of Doxylamine ®-enantiomer .
Mécanisme D'action
Target of Action
Doxylamine, also known as UNII-WC177DTO9Q, primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of sleep-wake cycles .
Mode of Action
Doxylamine acts by competitively inhibiting histamine at H1 receptors . This means it prevents histamine from binding to these receptors, thereby reducing or eliminating the effects of histamine on target cells . It also has substantial sedative and anticholinergic effects , which contribute to its use in treating insomnia and allergy symptoms .
Biochemical Pathways
The primary biochemical pathway affected by doxylamine is the histaminergic pathway . By blocking the H1 receptors, doxylamine disrupts the normal functioning of this pathway, leading to reduced allergic responses and sedation . The exact downstream effects can vary depending on the specific context, but they generally involve a decrease in allergic symptoms and an increase in sleepiness .
Pharmacokinetics
Doxylamine exhibits an oral bioavailability of 24.7% . It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The elimination half-life of doxylamine is approximately 10-12 hours , meaning that it takes this amount of time for the concentration of the drug in the body to decrease by half. It is excreted in the urine (60%) and feces (40%) .
Result of Action
The molecular and cellular effects of doxylamine’s action primarily involve the reduction of histamine-mediated responses . This can lead to a decrease in allergy symptoms, such as sneezing, runny nose, and watery eyes . Additionally, the sedative effects of doxylamine can help induce sleep in individuals suffering from insomnia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of doxylamine. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, the pH of the environment can impact the ionization state of doxylamine, potentially affecting its absorption and distribution . It’s also worth noting that certain environmental contaminants can interact with doxylamine, influencing its degradation and removal from wastewater .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Doxylamine typically involves the reaction of 2-dimethylaminoethyl chloride with 2-benzylpyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of Doxylamine involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Doxylamine undergoes various chemical reactions, including:
Oxidation: Doxylamine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Doxylamine to its corresponding amine derivatives.
Substitution: Doxylamine can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted Doxylamine compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another antihistamine with similar sedative properties.
Chlorpheniramine: An antihistamine used for allergy relief but with less sedative effect compared to Doxylamine.
Promethazine: An antihistamine with strong sedative and antiemetic properties.
Uniqueness
Doxylamine is unique in its combination of strong antihistamine and sedative effects, making it particularly effective for treating both allergy symptoms and insomnia. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines that primarily act peripherally.
Propriétés
IUPAC Name |
N,N-dimethyl-2-[(1R)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFDWZZGGLSKEP-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391849-33-4 | |
| Record name | Doxylamine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391849334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOXYLAMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC177DTO9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium](/img/structure/B602198.png)
